Demethyl Naproxen Acyl-|A-D-glucuronide
Overview
Description
Demethyl Naproxen Acyl-|A-D-glucuronide is a biochemical compound with the molecular formula C19H20O9 and a molecular weight of 392.36 . It is a derivative of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Mechanism of Action
Target of Action
Demethyl Naproxen Acyl-β-D-glucuronide is a derivative of Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). The primary targets of Naproxen are the cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
Naproxen, and by extension, Demethyl Naproxen Acyl-β-D-glucuronide, works by inhibiting the activity of the COX enzymes, thereby reducing the production of prostaglandins. This results in decreased inflammation, pain, and fever .
Biochemical Pathways
The inhibition of COX enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This impacts various downstream effects such as vasodilation, pain sensation, and the inflammatory response .
Result of Action
The overall result of the action of Demethyl Naproxen Acyl-β-D-glucuronide is a reduction in inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis .
Biochemical Analysis
Biochemical Properties
Demethyl Naproxen Acyl-|A-D-glucuronide is involved in the metabolism of carboxylic acid-containing drugs in both animals and humans . It forms 1-β- O -acyl-glucuronide ester derivatives, often referred to as ‘acyl glucuronides’, that circulate in plasma before being excreted in urine and bile . Unlike other types of glucuronides, which are generally unreactive, acyl glucuronides exhibit a degree of electrophilicity that is strongly influenced by the attached drug moiety .
Cellular Effects
It is known that acyl glucuronides, including this compound, can covalently modify biological molecules, including proteins, lipids, and nucleic acids . These modifications can potentially alter cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to covalently modify biological molecules . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, such as the -OH, -NH 2, and -SH groups of proteins, or by glycation of protein -NH 2 residues .
Temporal Effects in Laboratory Settings
It is known that acyl glucuronides, including this compound, are inherently unstable under physiological conditions . This instability can lead to significant challenges in assessing their safety and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolism of carboxylic acid-containing drugs . This metabolic pathway involves the formation of acyl glucuronides, which can interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Demethyl Naproxen Acyl-|A-D-glucuronide involves the glucuronidation of demethyl naproxen. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperature and pH to ensure the successful conjugation of the glucuronic acid moiety to the demethyl naproxen molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The production is carried out under stringent quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Demethyl Naproxen Acyl-|A-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature, pH, and solvent systems .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Demethyl Naproxen Acyl-|A-D-glucuronide has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study glucuronidation reactions and their kinetics.
Biology: Employed in biochemical studies to understand the metabolism and excretion of naproxen derivatives.
Medicine: Investigated for its potential role in drug metabolism and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Naproxen Acyl-|A-D-glucuronide: Another glucuronide derivative of naproxen with similar properties and applications.
Ibuprofen Acyl-|A-D-glucuronide: A glucuronide derivative of ibuprofen, another NSAID, with comparable metabolic pathways.
Ketoprofen Acyl-|A-D-glucuronide: A glucuronide derivative of ketoprofen, used in similar research applications.
Uniqueness
Demethyl Naproxen Acyl-|A-D-glucuronide is unique due to its specific structure and the presence of a methoxy group on the naphthalene ring. This structural feature influences its metabolic pathways and interactions with enzymes, making it a valuable compound for studying glucuronidation reactions and their implications in drug metabolism .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)acetyl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O9/c1-26-12-5-4-10-6-9(2-3-11(10)8-12)7-13(20)27-19-16(23)14(21)15(22)17(28-19)18(24)25/h2-6,8,14-17,19,21-23H,7H2,1H3,(H,24,25)/t14-,15-,16+,17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKOMFMTOUPAMM-YUAHOQAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747475 | |
Record name | 1-O-[(6-Methoxynaphthalen-2-yl)acetyl]-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91488-21-0 | |
Record name | 1-O-[(6-Methoxynaphthalen-2-yl)acetyl]-beta-D-glucopyranuronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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